![molecular formula C16H16N2O4S B2353846 {[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid CAS No. 301194-85-4](/img/structure/B2353846.png)
{[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid is a complex organic compound with intriguing structural and reactive properties. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a phenyl group, a sulfonyl imino group, and an amino acetic acid moiety, which together contribute to its diverse reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid typically involves multi-step organic reactions
Industrial Production Methods: While the specific industrial production methods for this compound are less well-documented, large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of each synthetic step.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially affecting the phenyl and amino groups.
Reduction: Reduction reactions could alter the sulfonyl imino group, impacting the overall reactivity of the molecule.
Substitution: Various substitution reactions can be employed to introduce different functional groups, potentially modifying its chemical properties and applications.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled temperatures and solvents.
Major Products:
Oxidation: Formation of carboxylic acids or phenolic derivatives.
Reduction: Conversion to secondary or tertiary amines.
Substitution: Introduction of alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry: The compound's reactivity is utilized in the synthesis of complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals. Biology: Potential bioactivity as a precursor to bioactive compounds or as a functional group modifier in peptide synthesis. Medicine: Investigated for its potential as a drug candidate due to its unique structural features, possibly contributing to the development of new therapeutic agents. Industry: Applications in materials science for the development of novel polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which {[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid exerts its effects can be complex. It involves interaction with specific molecular targets through its functional groups, potentially engaging in hydrogen bonding, pi-stacking, and ionic interactions. These interactions can disrupt or modify the activity of enzymes, receptors, or other macromolecules, thereby eliciting desired biological or chemical effects.
Comparison with Similar Compounds
Benzyl sulfonyl imino acetic acid: Shares similar sulfonyl and amino functionalities but differs in the phenyl group structure.
Phenyl sulfonyl imino propionic acid: Similar sulfonyl imino linkage with a different acetic acid derivative.
Toluene sulfonyl imino acetic acid: Analogous sulfonyl imino group with variations in the aromatic moiety.
Properties
IUPAC Name |
2-[[[(4-methylphenyl)sulfonylamino]-phenylmethylidene]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-12-7-9-14(10-8-12)23(21,22)18-16(17-11-15(19)20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMKBRWNSVJSAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
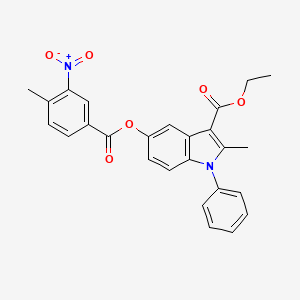
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2353765.png)
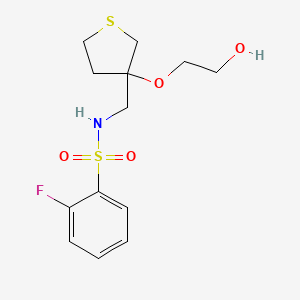
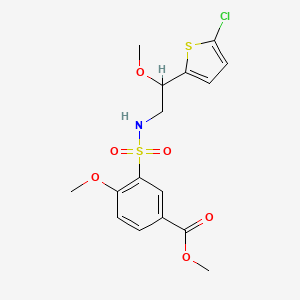
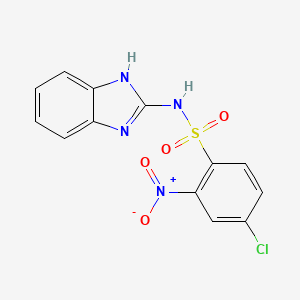
![Tert-butyl 4-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2353776.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2353779.png)
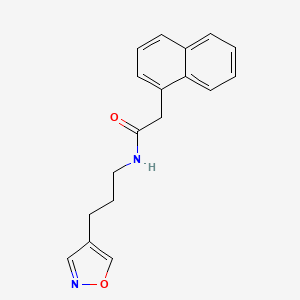

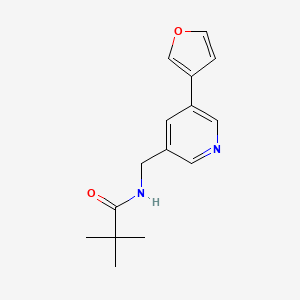
![3-butyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2353784.png)
![N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2353785.png)

